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Compound of Interest

Compound Name:
5-Pyridin-4-yl-1H-pyrazole-3-

carboxylic acid

Cat. No.: B185571 Get Quote

A detailed analysis of in-silico binding affinities and experimental data reveals the therapeutic

potential of pyrazole carboxamide hybrids across various protein targets. These compounds

have demonstrated significant inhibitory effects against a range of diseases, including cancer,

microbial infections, and neurological disorders.

This guide provides a comparative overview of the molecular docking performance of various

pyrazole carboxamide hybrids, supported by experimental data from recent studies. The

information is intended for researchers, scientists, and drug development professionals working

on the discovery of novel therapeutic agents.

Performance Comparison: In-Silico and In-Vitro Data
Molecular docking studies have been instrumental in elucidating the binding modes and

predicting the affinities of pyrazole carboxamide derivatives to a diverse set of protein targets.

The following tables summarize key quantitative data from various studies, comparing the in-

silico docking scores with corresponding in-vitro biological activities.

Anticancer Activity
Pyrazole carboxamide hybrids have been extensively investigated as potential anticancer

agents, targeting various protein kinases and other key proteins involved in cancer

progression.
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Compound/
Derivative

Target
Protein

PDB ID

Docking
Score/Bindi
ng Energy
(kcal/mol)

In-Vitro
Activity
(IC50/Ki)

Reference

Compound

10e

Aurora-A

kinase
- -

0.16 ± 0.03

µM (IC50)
[1]

N,1,3-

triphenyl-1H-

pyrazole-4-

carboxamide

derivatives

HCT116 and

MCF-7 cell

lines

- -

0.39 ± 0.06

µM and 0.46

± 0.04 µM

(IC50)

[1]

Benzimidazol

e-pyrazole

hybrid 6h

B-cell

lymphoma

(BCL-2)

4LXD -8.65 - [2][3]

Pyrazole

derivative 1b
VEGFR-2 2QU5 -10.09 kJ/mol - [4][5]

Pyrazole

derivative 1d
Aurora A 2W1G -8.57 kJ/mol - [4][5]

Pyrazole

derivative 2b
CDK2 2VTO -10.35 kJ/mol - [4][5]

Carbonic Anhydrase Inhibition
Certain pyrazole carboxamide hybrids have shown potent inhibitory activity against human

carbonic anhydrase (hCA) isoforms, which are implicated in diseases like glaucoma and

cancer.[6]
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Compound Target Isoform Binding Score Ki Value Reference

6a hCA I -9.3 0.063 µM [6]

6a hCA II -8.5 0.007 µM [6]

6b hCA I -7.6 - [6]

6b hCA II -7.9 - [6]

Acetazolamide

(AAZ)
hCA I -6.0 - [6]

Acetazolamide

(AAZ)
hCA II -6.1 - [6]

Antimicrobial and Other Activities
The versatility of the pyrazole carboxamide scaffold is further demonstrated by its activity

against microbial targets and enzymes implicated in other diseases.

Compound/Derivati
ve

Target/Organism Activity Reference

1,2,3-triazole-pyrazole

hybrid 7e
E. coli

0.778 ± 0.009 µM

(Effective

Concentration)

[7]

1,2,3-triazole-pyrazole

hybrid 7c

P. aeruginosa and C.

albicans

0.743 ± 0.005 µM

(Effective

Concentration)

[7]

Pyrazole-4-

carboxamide 7a
Botrytis cinerea

Good inhibitory

activity
[8]

Pyrazole-aromatic

carboxamide 11ea
R. cerealis 0.93 µg/mL (EC50) [9]

Pyrazole carboxamide

derivatives

Cholinesterases

(AChE and BChE)

6.60 ± 0.62 - 14.15 ±

1.09 nM (Ki for AChE)
[10]
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Experimental Protocols: A Generalized Workflow
The following section outlines a typical workflow for the comparative molecular docking of

pyrazole carboxamide hybrids, based on methodologies reported in the cited literature.

I. Ligand and Receptor Preparation
Ligand Preparation: The 3D structures of the pyrazole carboxamide hybrid molecules are

drawn using chemical drawing software like ChemDraw. The structures are then converted to

a 3D format and subjected to energy minimization using force fields like MMFF94.

Receptor Preparation: The 3D crystal structure of the target protein is retrieved from the

Protein Data Bank (PDB). Water molecules, co-factors, and existing ligands are removed

from the protein structure. Polar hydrogen atoms and appropriate charges (e.g., Kollaman or

Gasteiger) are added to the protein.

II. Molecular Docking Simulation
Active Site Identification: The binding site of the protein is defined, often based on the

location of the co-crystallized ligand in the PDB structure or through active site prediction

servers.

Grid Generation: A grid box is generated around the defined active site to specify the search

space for the docking algorithm.

Docking Algorithm: Automated docking is performed using software such as AutoDock. A

Lamarkian genetic algorithm is commonly employed to explore the conformational space of

the ligand within the active site.

Pose Selection and Analysis: The docking software generates multiple binding poses for

each ligand. The pose with the lowest binding energy or docking score is typically selected

as the most probable binding conformation. These interactions are then visualized and

analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts.

Visualizing the Process and Pathways
To better understand the workflow and the context of these molecular docking studies, the

following diagrams have been generated using Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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